1,2-Difluoro-3-(methoxymethyl)benzene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2-difluoro-3-(methoxymethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2O/c1-11-5-6-3-2-4-7(9)8(6)10/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILBPSZFHHSOZTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C(=CC=C1)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001286794 | |
| Record name | 1,2-Difluoro-3-(methoxymethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001286794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
865664-08-0 | |
| Record name | 1,2-Difluoro-3-(methoxymethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=865664-08-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Difluoro-3-(methoxymethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001286794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1,2 Difluoro 3 Methoxymethyl Benzene and Analogous Systems
Strategies for Introducing Fluorine Atoms into Aromatic Rings
The incorporation of fluorine into aromatic systems can dramatically alter the physical, chemical, and biological properties of the molecule. researchgate.net A variety of methods have been developed to introduce fluorine atoms onto a benzene (B151609) ring, each with its own advantages and limitations. These can be broadly categorized into electrophilic, nucleophilic, and classical transformation methods.
Electrophilic Fluorination Approaches
Electrophilic fluorination involves the reaction of an electron-rich aromatic ring with an electrophilic fluorine source ("F+"). This approach is challenging because fluorine is the most electronegative element, making the generation of a potent F+ species difficult. Direct fluorination with F2 gas is often too reactive and difficult to control, leading to poor yields of the desired monofluorinated product. organicchemistrytutor.comchemscene.comrsc.org
To overcome these challenges, a range of electrophilic fluorinating reagents have been developed. These reagents feature a fluorine atom attached to a highly electron-withdrawing group, which polarizes the bond and facilitates the delivery of an electrophilic fluorine.
Common Electrophilic Fluorinating Agents:
| Reagent Name | Abbreviation | Notes |
| N-Fluorobenzenesulfonimide | NFSI | A widely used, commercially available solid that is easier to handle than gaseous reagents. researchgate.net |
| Selectfluor® | F-TEDA-BF4 | A versatile and highly effective F+ source, known for its relative safety and ease of use. researchgate.netpsu.edu |
| Acetyl hypofluorite | CH3COOF | A reactive agent often prepared in situ, suitable for fluorinating activated aromatic rings. nbuv.gov.ua |
The mechanism of electrophilic aromatic fluorination follows the general pattern of electrophilic aromatic substitution, where the π-electrons of the benzene ring attack the electrophilic fluorine atom, forming a resonance-stabilized carbocation intermediate (the sigma complex). Subsequent loss of a proton restores aromaticity and yields the fluorinated product. psu.edu
Nucleophilic Fluorination Techniques
Nucleophilic aromatic substitution (SNAr) provides an alternative pathway to fluoroaromatics. This method involves the displacement of a suitable leaving group (such as -NO2, -Cl, or -Br) from an activated aromatic ring by a nucleophilic fluoride (B91410) source. The aromatic ring must be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orgwikipedia.org
A variety of fluoride sources can be employed in these reactions, with their reactivity influenced by the counter-ion and the solvent system.
Common Nucleophilic Fluoride Sources:
| Fluoride Source | Formula | Key Characteristics |
| Potassium Fluoride | KF | A common and cost-effective fluoride source. Its reactivity is enhanced by using aprotic polar solvents and phase-transfer catalysts. wikipedia.org |
| Cesium Fluoride | CsF | More reactive than KF due to the lower lattice energy and greater "nakedness" of the fluoride ion in solution. researchgate.net |
| Tetrabutylammonium Fluoride | TBAF | A highly soluble and reactive fluoride source, often used in anhydrous conditions to maximize nucleophilicity. researchgate.net |
Fluorodenitration, the replacement of a nitro group, is a particularly useful SNAr reaction for synthesizing fluoroaromatics that may be difficult to access through other means. wikipedia.org
Classical Methods for Difluorobenzene Synthesis (e.g., Balz-Schiemann Reaction and its Adaptations for Specific Substitution)
The Balz-Schiemann reaction is a cornerstone of fluoroaromatic synthesis and a traditional route to compounds like 1,2-difluorobenzene (B135520). d-nb.infonih.govnih.gov This reaction transforms a primary aromatic amine into an aryl fluoride through the thermal decomposition of an intermediate diazonium tetrafluoroborate (B81430) salt. d-nb.infonih.gov
The general sequence for the Balz-Schiemann reaction is as follows:
Diazotization: The primary aromatic amine is treated with nitrous acid (HNO2), typically generated in situ from sodium nitrite (B80452) and a strong acid, to form an aryl diazonium salt. byjus.com
Anion Exchange: Fluoroboric acid (HBF4) is added, which precipitates the relatively stable aryl diazonium tetrafluoroborate. byjus.com
Thermal Decomposition: The isolated diazonium tetrafluoroborate salt is heated, causing it to decompose into the desired aryl fluoride, nitrogen gas (N2), and boron trifluoride (BF3). d-nb.infonih.govbyjus.com
For the synthesis of 1,2-difluorobenzene, the starting material is 2-fluoroaniline. nih.govuwindsor.ca
Reaction Scheme for 1,2-Difluorobenzene Synthesis via Balz-Schiemann Reaction: C₆H₄F(NH₂) + HNO₂ + HBF₄ → [C₆H₄F(N₂)]BF₄ + 2H₂O [C₆H₄F(N₂)]BF₄ → C₆H₄F₂ + N₂ + BF₃ nih.gov
Innovations to the classical Balz-Schiemann reaction include the use of alternative counterions like hexafluorophosphates (PF₆⁻) or hexafluoroantimonates (SbF₆⁻), which can sometimes provide improved yields. d-nb.infobyjus.com Additionally, photochemical methods have been developed to induce the decomposition of the diazonium salt under milder conditions. uwindsor.ca
Synthesis of the Methoxymethyl Functional Group on Fluorinated Benzene Cores
Once the 1,2-difluorobenzene core is obtained, the next critical step is the introduction of the methoxymethyl group at the C-3 position. This requires a regioselective functionalization strategy.
Alkylation and Etherification Methods for Introduction of the Methoxymethyl Moiety
The introduction of a methoxymethyl group (–CH₂OCH₃) onto an aromatic ring is typically achieved through an electrophilic alkylation reaction, a variation of the Friedel-Crafts reaction. byjus.comlibretexts.orgmt.commasterorganicchemistry.com The most common reagent for this purpose is chloromethyl methyl ether (CH₃OCH₂Cl), often abbreviated as MOM-Cl. wikipedia.org
In a Friedel-Crafts type reaction, a Lewis acid catalyst (e.g., AlCl₃ or FeCl₃) activates the MOM-Cl, generating a highly electrophilic species (a methoxymethyl cation or a complex thereof) that is then attacked by the nucleophilic aromatic ring. mt.com
However, Friedel-Crafts reactions have limitations. They are often unsuccessful on aromatic rings that are strongly deactivated by electron-withdrawing groups. libretexts.org Since the two fluorine atoms in 1,2-difluorobenzene are deactivating, this can make direct Friedel-Crafts alkylation challenging. libretexts.orgcsbsju.edu
An alternative and more powerful strategy involves the generation of a nucleophilic aromatic species, such as an organolithium reagent, which can then react with an electrophilic source of the methoxymethyl group.
Selective Functionalization at the C-3 Position of 1,2-Difluorobenzene Precursors
Achieving selective functionalization at the C-3 position of 1,2-difluorobenzene is the key challenge in the synthesis of the target molecule. While electrophilic substitution on 1,2-difluorobenzene is possible, controlling the regioselectivity can be complex due to the competing directing effects of the two ortho-para directing but deactivating fluorine atoms. wikipedia.orgcsbsju.edu
A more precise and effective method is directed ortho-metalation (DoM). This strategy utilizes a directing metalating group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho position. In the case of 1,2-difluorobenzene, the fluorine atoms themselves can act as moderate directing groups. semanticscholar.org
Research has shown that the reaction of 1,2-difluorobenzene with lithium diisopropylamide (LDA) in a mixture of tetrahydrofuran (B95107) (THF) and hexane (B92381) at low temperatures (e.g., -78 °C) results in the clean formation of the 3-lithio derivative. psu.edu This high regioselectivity is attributed to the combined inductive and coordinating effects of the two fluorine atoms, making the proton at C-3 the most acidic.
Proposed Synthetic Route via Directed Ortho-Metalation:
Lithiation: 1,2-Difluorobenzene is treated with LDA at low temperature to selectively generate 1,2-difluoro-3-lithiobenzene.
Alkylation: The resulting organolithium intermediate is a potent nucleophile. It can be trapped by reacting it with an appropriate electrophile, such as chloromethyl methyl ether (MOM-Cl), to form the desired C-C bond and yield 1,2-Difluoro-3-(methoxymethyl)benzene. psu.eduwikipedia.org
This DoM approach offers a highly regioselective and efficient pathway to the target compound, overcoming the potential difficulties and lack of selectivity associated with direct electrophilic substitution methods.
Targeted Synthesis of the Difluoro(methoxy)methyl Group and its Incorporation
The introduction of the difluoro(methoxy)methyl group (CF2OCH3) into aromatic systems is a synthetic challenge that has been addressed through several innovative strategies. This group is of particular interest as it merges the electron-withdrawing nature of a difluoromethylene moiety with the electronic characteristics of a methoxy (B1213986) substituent. nbuv.gov.ua
Fluorodesulfurization of Thionoesters Utilizing Optimized Reagents and Conditions (e.g., DAST/SnCl4)
A prominent and effective method for creating the difluoro(methoxy)methyl group involves the fluorodesulfurization of methyl thionoesters. nbuv.gov.ua Traditional methods for synthesizing difluoro(alkoxy)methyl ethers often required harsh and hazardous reagents like SF4 or BrF3. nbuv.gov.ua A more recent and milder approach utilizes (Diethylamino)sulfur trifluoride (DAST) in combination with catalytic amounts of tin chlorides, such as SnCl2 or SnCl4. nbuv.gov.ua This method is advantageous as it is tolerant of trace moisture and employs readily available reagents. nbuv.gov.ua
The process typically begins with the preparation of the necessary thionoesters from corresponding aryl bromides using O-methyl carbonochloridothioate. nbuv.gov.ua Subsequent treatment with the DAST/SnCl4 system efficiently converts the thionoester functionality into the desired difluoro(methoxy)methyl group. nbuv.gov.ua This approach has been successfully used to synthesize a series of aromatic compounds containing the CF2OCH3 group. nbuv.gov.ua A robust and scalable method for the initial thionoester preparation has also been developed using an imidate-based strategy, further enhancing the utility of this pathway for accessing gem-difluoromethoxyamines. chemrxiv.org
Table 1: Synthesis of Aryl-CF2OCH3 Derivatives via Fluorodesulfurization of Thionoesters
This table summarizes the reaction conditions tested for the conversion of methyl thionoesters to difluoro(methoxy)methyl derivatives using various fluorinating agents.
| Reagent System | Solvent | Temperature | Time | Outcome |
| DAST / SnCl4 (cat.) | DCM | Room Temp. | 16 h | 70% yield of target product nbuv.gov.ua |
| morphDAST / SbCl3 (cat.) | DCM | Room Temp. | 16 h | 60% yield of target product nbuv.gov.ua |
| morphDAST | THF | 60 °C | 2 h | Formation of target product observed nbuv.gov.ua |
| Oxidizing agents | - | - | - | Sensitive to water nbuv.gov.ua |
| Metal fluorides | - | - | - | Sensitive to water nbuv.gov.ua |
Nucleophilic Displacement Strategies for Difluoro(methoxy)methyl Ethers
Nucleophilic substitution represents a foundational strategy for the formation of ether linkages. In the context of fluorinated compounds, this can involve the displacement of a leaving group by a fluoride source or the reaction of a nucleophile with a fluorinated electrophile. For the synthesis of aryl difluoromethyl ethers, a common method involves the reaction of phenols with difluorocarbene (:CF2). nih.gov
Mechanistic studies have shown that the reaction of phenols with difluoromethyltriflate (HCF2OTf) in the presence of a base does not proceed via a direct nucleophilic displacement of the triflate group. nih.gov Instead, the reaction is proposed to occur through the initial formation of difluorocarbene, which then reacts with the phenol (B47542) or phenoxide. nih.gov This is supported by experiments where conducting the reaction in D2O resulted in significant deuterium (B1214612) incorporation into the difluoromethyl group of the product ether. nih.gov Furthermore, reacting HCF2OTf with an alkene under the same conditions yielded the corresponding difluorocyclopropane, confirming the generation of difluorocarbene. nih.gov
While direct nucleophilic displacement of fluorine from a gem-difluoro compound is challenging, the reverse approach, where a phenoxide attacks a difluoromethylated electrophile, is more common. For analogous trifluoromethyl ethers, early syntheses involved the displacement of chlorine atoms with fluoride sources like anhydrous hydrogen fluoride or antimony trifluoride, converting trichloromethyl aryl ethers into the target trifluoromethyl ethers. nih.gov
Photoredox Catalysis in the Synthesis of Gem-Difluorinated Compounds
Visible-light photoredox catalysis has emerged as a powerful and mild tool for organic synthesis, including the formation of C-F bonds. This strategy has been successfully applied to the synthesis of various gem-difluorinated compounds. nih.govchemrxiv.orgnih.gov A notable protocol uses chlorodifluoroacetic anhydride (B1165640) (CDFAA) as an inexpensive and versatile fluoroalkylating reagent. nih.gov
The mechanism involves the activation of CDFAA through electron-transfer photocatalysis. nih.gov This process triggers the selective cleavage of a C-Cl bond, generating a gem-difluoroalkyl radical intermediate. nih.govnih.gov In the presence of an alkene, this radical species can participate in various transformations. chemrxiv.org One of the key advantages of this method is its switchable reactivity, which can be controlled by the choice of solvent to deliver a diverse range of products, including gem-difluorinated γ-lactams and γ-lactones. nih.govchemrxiv.org These protocols are noted for their operational simplicity, mild conditions, and excellent chemo- and regioselectivity. nih.gov
Stereochemical and Regiochemical Control in Syntheses of Functionalized Fluorobenzenes
Achieving control over stereochemistry and regiochemistry is paramount in the synthesis of complex molecules. In the synthesis of functionalized fluorobenzenes, regioselectivity is often a key challenge. The synthesis of 1,3-difluorobenzenes from 1,2-disubstituted cyclobutenes and difluorocarbene highlights a unique approach where the resulting fluorine atoms are positioned meta to each other, a non-intuitive outcome of the ring expansion. jmu.edu
In more complex systems, such as the synthesis of 1,4-bis(3,3,3-triphenylpropynyl)-2,3-difluorobenzene, the regiochemistry is dictated by the starting material, 2,3-difluorohydroquinone, and the nature of the cross-coupling reaction. ucla.edu The use of a double Sonogashira coupling reaction ensures the installation of the alkynyl groups at the 1- and 4-positions of the difluorobenzene core. ucla.edu
Stereochemical control involves strategies to influence the three-dimensional arrangement of atoms in a molecule. youtube.com Substrate control, where the existing stereochemistry in a molecule dictates the outcome of a subsequent reaction, is a common strategy. youtube.com Alternatively, auxiliary control involves temporarily introducing a chiral group to direct a reaction's stereochemical outcome, after which the auxiliary is removed. youtube.com While specific examples for this compound are not detailed, these general principles are fundamental to the synthesis of any chiral, functionalized fluorobenzene (B45895) derivative.
Development of Novel and Scalable Synthetic Routes for Advanced Intermediates
The transition of a synthetic method from laboratory-scale discovery to industrial application hinges on its scalability and robustness. Recent advancements in fluorine chemistry have placed a strong emphasis on developing such routes for advanced fluorinated intermediates.
The photoredox-catalyzed synthesis of gem-difluorinated compounds using CDFAA is a prime example of a modern, scalable protocol. nih.gov These methods have been demonstrated to be effective in both batch and flow-scalable processes, which is a critical consideration for larger-scale production. nih.govnih.gov Similarly, the development of robust and scalable methods for preparing thionoester precursors is crucial for the viability of fluorodesulfurization strategies. chemrxiv.org The use of an imidate-based approach to thionoesters represents a significant step towards making gem-difluoromethoxy-containing building blocks more accessible. chemrxiv.org The development of synthetic pathways that are thermodynamically favorable, composed of a minimal number of steps, and independent of catalytic starting intermediates are key goals in creating efficient and scalable processes. nih.gov
Chemical Reactivity and Mechanistic Investigations of 1,2 Difluoro 3 Methoxymethyl Benzene Transformations
Reactions Involving the Aromatic Ring System
The reactivity of the benzene (B151609) ring in 1,2-Difluoro-3-(methoxymethyl)benzene is characterized by a susceptibility to nucleophilic attack due to the electron-withdrawing nature of the fluorine atoms, alongside predictable, albeit complex, behavior in electrophilic and radical reactions.
Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aromatic compounds bearing strong electron-withdrawing groups, such as nitro groups or, in this case, fluorine atoms. wikipedia.orgyoutube.com The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.org The presence of two fluorine atoms on the benzene ring activates it towards nucleophilic attack. numberanalytics.com Fluorine is an effective activating group for SNAr because its high electronegativity polarizes the carbon-fluorine bond, making the ipso-carbon electrophilic. Furthermore, fluorine is a competent leaving group in this reaction. masterorganicchemistry.com
For this compound, a nucleophile can attack either C-1 or C-2, displacing one of the fluorine atoms. The regioselectivity of the attack is determined by the stability of the resulting Meisenheimer complex.
Attack at C-1: The negative charge of the intermediate is stabilized by the adjacent fluorine atom at C-2 and, to a lesser extent, by the methoxymethyl group at C-3 through inductive effects.
Attack at C-2: The negative charge is stabilized by the fluorine at C-1.
The electron-withdrawing fluorine atom provides significant stabilization to an adjacent negative charge. Therefore, nucleophilic attack is generally favored at positions ortho or para to a strong electron-withdrawing group. pressbooks.pub In this molecule, the fluorine at C-2 is ortho to the fluorine at C-1, and the fluorine at C-1 is ortho to the fluorine at C-2. The methoxymethyl group is not a strong electron-withdrawing group and its influence is less pronounced. Consequently, both fluorine atoms are susceptible to displacement, and the reaction may yield a mixture of products depending on the nucleophile and reaction conditions. Fluorinated aromatics are known to undergo SNAr reactions with a variety of nucleophiles. numberanalytics.com
| Nucleophile | Reagent Example | Predicted Product(s) | Reaction Conditions |
|---|---|---|---|
| Hydroxide | NaOH, KOH | 2-Fluoro-6-(methoxymethyl)phenol and/or 2-Fluoro-3-(methoxymethyl)phenol | High temperature, pressure |
| Alkoxide | NaOCH₃, NaOEt | 1-Fluoro-2-methoxy-3-(methoxymethyl)benzene and/or 2-Fluoro-1-methoxy-3-(methoxymethyl)benzene | In corresponding alcohol solvent |
| Amine | NH₃, RNH₂ | 2-Fluoro-6-(methoxymethyl)aniline and/or 2-Fluoro-3-(methoxymethyl)aniline | Moderate to high temperature |
| Thiolate | NaSPh | 1-Fluoro-3-(methoxymethyl)-2-(phenylthio)benzene and/or 2-Fluoro-3-(methoxymethyl)-1-(phenylthio)benzene | Polar aprotic solvent (e.g., DMF, DMSO) |
In electrophilic aromatic substitution (EAS), the directing effects of the existing substituents determine the position of the incoming electrophile. pressbooks.pub The substituents on this compound have competing influences.
Fluorine Atoms: Halogens are deactivating groups due to their strong inductive electron-withdrawing effect, which slows down the rate of EAS compared to benzene. libretexts.org However, they are ortho-, para-directors because the lone pairs on the halogen can donate electron density through resonance, stabilizing the cationic intermediate (sigma complex) when the attack occurs at these positions. pressbooks.publibretexts.org
Methoxymethyl Group (-CH₂OCH₃): This group is generally considered to be weakly activating and an ortho-, para-director. The oxygen atom's lone pairs can participate in resonance, donating electron density to the ring and stabilizing the sigma complex, similar to an alkoxy group (-OR).
Fluorine at C-1: Directs ortho (C-6) and para (C-4).
Fluorine at C-2: Directs ortho (C-3, occupied) and para (C-5).
Methoxymethyl at C-3: Directs ortho (C-2, occupied; C-4) and para (C-6).
Based on a summation of these effects, positions C-4 and C-6 are the most likely sites of electrophilic attack, as they are activated by multiple substituents. Position C-6 is ortho to the methoxymethyl group and ortho to the C-1 fluorine. Position C-4 is para to the C-1 fluorine and ortho to the methoxymethyl group. Position C-5 is para to the C-2 fluorine. The precise product distribution would depend on the specific electrophile and reaction conditions, with steric hindrance potentially playing a role in favoring the less crowded position.
| Reaction | Electrophile (E⁺) | Typical Reagents | Predicted Major Product(s) |
|---|---|---|---|
| Nitration | NO₂⁺ | HNO₃, H₂SO₄ | 1,2-Difluoro-4-nitro-3-(methoxymethyl)benzene and/or 1,2-Difluoro-5-nitro-3-(methoxymethyl)benzene |
| Halogenation | Br⁺, Cl⁺ | Br₂, FeBr₃ or Cl₂, FeCl₃ | 4-Bromo-1,2-difluoro-3-(methoxymethyl)benzene and/or 6-Bromo-1,2-difluoro-3-(methoxymethyl)benzene |
| Friedel-Crafts Acylation | RCO⁺ | RCOCl, AlCl₃ | (3,4-Difluoro-2-(methoxymethyl)phenyl)ethan-1-one and/or (2,3-Difluoro-4-(methoxymethyl)phenyl)ethan-1-one |
| Sulfonation | SO₃ | Fuming H₂SO₄ | 3,4-Difluoro-2-(methoxymethyl)benzenesulfonic acid and/or 2,3-Difluoro-4-(methoxymethyl)benzenesulfonic acid |
Radical reactions offer alternative pathways for the functionalization of aromatic rings, often with different regioselectivity compared to ionic reactions. fluorine1.ru Radical fluorination, for instance, has been developed as a powerful method for C-F bond formation. wikipedia.org For this compound, radical strategies could involve either the generation of an aryl radical on the ring or the reaction of the ring with an external radical source.
Visible-light photoredox catalysis is a modern approach to generate radical intermediates under mild conditions. mdpi.comresearchgate.net In one potential pathway, a photocatalyst could induce a single-electron transfer from the aromatic ring of this compound to form a radical cation. This intermediate could then be trapped by a nucleophile. acs.org Alternatively, a C-H bond on the ring (at C-4, C-5, or C-6) could be homolytically cleaved using a suitable hydrogen atom abstractor, generating a neutral aryl radical. This radical could then be trapped by various radical acceptors to form new C-C or C-heteroatom bonds.
Another strategy involves the reaction of the difluorobenzene core with externally generated radicals. The addition of a carbon-centered radical to the polyfluorinated ring would form an intermediate cyclohexadienyl radical. fluorine1.ru This intermediate can then stabilize by losing a fluorine atom (defluorination) to yield a substitution product, or it could undergo dimerization or other recombination pathways. fluorine1.ru The specific outcome would depend on the nature of the radical and the reaction conditions.
The electron-rich aromatic ring can be subjected to transformations that alter its oxidation state. Fluorinated aromatics generally exhibit increased stability towards oxidation compared to their non-fluorinated counterparts. numberanalytics.com However, under sufficiently strong oxidizing conditions, degradation of the ring can occur. Mechanistic studies on the oxidative defluorination of perfluoroaromatics have shown that the reaction can proceed through the initial formation of a ketone intermediate, followed by rearrangement and fluoride (B91410) elimination. manchester.ac.uk
A more controlled transformation is the Birch reduction, which reduces aromatic rings to 1,4-cyclohexadienes using an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with a proton source (like an alcohol). organicreactions.orgwikipedia.org The regioselectivity of the Birch reduction is governed by the electronic nature of the substituents. adichemistry.com
Electron-donating groups (EDG) direct the reduction to occur at the ortho and meta positions.
Electron-withdrawing groups (EWG) direct the reduction to occur at the ipso and para positions.
In this compound, the fluorine atoms are EWGs, while the methoxymethyl group is generally considered an EDG. The EWG character of the fluorines will likely dominate, making the ring susceptible to reduction. The initial addition of a solvated electron will form a radical anion, which is then protonated. The position of protonation is directed by the substituents to maximize the stability of the intermediate carbanion. Given the presence of the EWG fluorine atoms, the reduction is expected to affect the C1-C2 bond, leading to a dihydrobenzene derivative where the double bonds are positioned to minimize electronic repulsion. rsc.org
Reactivity of the Methoxymethyl Functional Group
The methoxymethyl group (-CH₂OCH₃), often abbreviated as MOM, is commonly used as a protecting group for alcohols and phenols in organic synthesis. wikipedia.org Its primary reactivity involves its cleavage to regenerate the parent hydroxyl group.
The cleavage of methoxymethyl ethers is most commonly achieved under acidic conditions. wikipedia.orgnumberanalytics.com The reaction proceeds by protonation of the ether oxygen, followed by cleavage of the C-O bond to form a resonance-stabilized oxonium ion and the alcohol (or phenol). This mechanism makes MOM ethers labile to both Brønsted and Lewis acids.
A wide variety of reagents have been developed for the deprotection of MOM ethers, offering a range of activities to suit substrates with other acid-sensitive functional groups. nih.gov While aromatic MOM ethers are generally cleaved under acidic conditions, methods using reagents like trialkylsilyl triflates in the presence of a base such as 2,2'-bipyridyl have been developed for milder, non-acidic deprotection. nih.govacs.org These reactions proceed through a different mechanism, involving the formation of an intermediate silyl (B83357) ether, which is then hydrolyzed to the phenol (B47542). acs.org
| Reagent Class | Specific Reagent(s) | Typical Conditions | Reference |
|---|---|---|---|
| Brønsted Acids | HCl, H₂SO₄, TFA | Aqueous or alcoholic solvent, RT to reflux | wikipedia.org |
| Lewis Acids | BBr₃, TiCl₄, ZnBr₂/n-PrSH | Aprotic solvent (e.g., CH₂Cl₂), often low temp | thieme-connect.deresearchgate.net |
| Silyl Reagents | TMSOTf, 2,2'-bipyridyl | CH₃CN or CH₂Cl₂, RT | nih.govacs.org |
| Heterogeneous Catalysts | Silica-supported NaHSO₄ | CH₂Cl₂, RT | organic-chemistry.org |
Beyond cleavage, the benzylic-type methylene (B1212753) (-CH₂-) group could potentially undergo radical halogenation under specific conditions, although this would likely be less favorable than reactions on the aromatic ring or cleavage of the ether.
Transformations of the Carbon-Oxygen Bond
The methoxymethyl group in this compound presents a reactive site centered on the benzylic carbon-oxygen bond. Cleavage of this ether linkage is a key transformation, which can be induced through several pathways.
Acid-Catalyzed Cleavage: In the presence of strong acids, the ether oxygen can be protonated, followed by nucleophilic attack or elimination to cleave the C-O bond. The mechanism may proceed through an SN1 or SN2 pathway. However, the strong electron-withdrawing nature of the two adjacent fluorine atoms would destabilize the formation of a benzylic carbocation, making an SN1-type mechanism less favorable compared to non-fluorinated analogues.
Reductive Cleavage: Hydrogenolysis, employing a catalyst such as palladium on carbon (Pd/C) and a hydrogen source, can be used to cleave the benzylic C-O bond, typically yielding 1,2-difluoro-3-methylbenzene.
Oxidative Cleavage: Oxidative methods can also target the benzylic position. For instance, oxidative cleavage of similar phenolic compounds using oxoammonium salts has been reported, proceeding via an ipso-substitution mechanism. researchgate.net
Nucleophile-Assisted Cleavage: Certain nucleophiles can induce the cleavage of ether C-O bonds. researchgate.net For arylalkyl ethers, this can be a potential route for transformation, with the reaction's feasibility depending on the nucleophile's strength and the electronic properties of the aromatic ring. researchgate.net Calculations have shown that ether hydrolysis reactions are nearly thermoneutral but can be enthalpically favored for ethers with fluorinated substituents. researchgate.net
Mechanistic Studies of Key Reaction Pathways
Understanding the detailed mechanisms of reactions involving this compound is essential for controlling reaction outcomes and designing new synthetic methodologies.
Investigation of Electron-Transfer Processes in Catalytic Reactions
Single-electron transfer (SET) is a fundamental process in many catalytic reactions, particularly those involving aromatic systems. For fluorinated aromatic compounds, theoretical studies have shown that a SET mechanism is often preferred over an SN2 pathway in electrophilic fluorination reactions. rsc.orgresearchgate.net
In the context of this compound, a catalytic cycle could be initiated by an electron transfer from the electron-rich aromatic ring to a suitable catalyst or a photo-excited species. The presence of substituents on the aromatic ring can significantly influence the operative mechanism; for example, electron-donating groups have been shown to switch a reaction mechanism from a two-state reactivity pathway to a classical SET pathway in certain fluorination reactions. nih.gov Photocatalyzed reactions, which often involve electron transfer, are also relevant. dntb.gov.ua For instance, the uranyl-photocatalyzed hydrolysis of diaryl ethers proceeds through a SET process from the ether to the uranyl cation catalyst. researchgate.net
Role of Intermediates in Photochemical and Thermal Transformations
Photochemical and thermal reactions of this compound would likely proceed through distinct reactive intermediates.
Photochemical Intermediates: Upon absorption of UV light, the molecule can be promoted to an excited state. This can lead to the formation of radical intermediates through homolytic cleavage of the benzylic C-O or C-H bonds. Alternatively, photoinduced electron transfer (PET) to or from another molecule can generate a radical cation or radical anion of the difluorinated benzene derivative. Such radical intermediates are implicated in various transformations, including photocatalyzed benzylic fluorination. dntb.gov.ua
Thermal Intermediates: At elevated temperatures, the weakest bond in the molecule, likely the benzylic C-O bond, may undergo homolytic cleavage to generate a 2,3-difluorobenzyl radical and a methoxy (B1213986) radical. These radicals can then participate in a variety of subsequent reactions, such as hydrogen abstraction or recombination.
Elucidation of Reaction Mechanisms through Kinetic and Isotopic Labeling Studies
Kinetic and isotopic labeling studies are powerful tools for probing reaction mechanisms. ias.ac.in The kinetic isotope effect (KIE), which is the change in the rate of a reaction upon isotopic substitution, provides insight into bond-breaking or bond-forming events in the rate-determining step. epfl.chnih.gov
To study a reaction of this compound, one could synthesize its deuterated analogue, 1,2-difluoro-3-(methoxy(dideuterio)methyl)benzene. By comparing the reaction rates of the deuterated (kD) and non-deuterated (kH) compounds, a primary KIE (kH/kD > 1) would indicate that the benzylic C-H bond is cleaved in the rate-determining step. researchgate.net A secondary KIE (kH/kD ≠ 1) could provide information about changes in hybridization at the benzylic carbon. epfl.ch
The following table illustrates hypothetical KIE data and their mechanistic implications for a potential oxidation reaction at the benzylic position.
| Proposed Mechanism | Rate-Determining Step | Expected kH/kD | Mechanistic Conclusion |
| A: C-H Abstraction | Hydrogen atom abstraction from the benzylic carbon | ~ 2-7 | C-H bond cleavage is rate-determining. |
| B: Electron Transfer | Single-electron transfer from the aromatic ring | ~ 1 | C-H bond cleavage occurs after the rate-determining step. |
Isotopic labeling can also be used as a tracer to follow the path of atoms during a reaction. For example, by using 18O-labeled methanol (B129727) to synthesize the starting material, one could track the fate of the ether oxygen in subsequent transformations, providing direct evidence for the connectivity of atoms in the products. ias.ac.in
Transition-Metal-Catalyzed Reactions and Their Application to this compound
Transition-metal catalysis offers a versatile and efficient means to functionalize aromatic compounds. nih.govscholarscentral.com this compound is a promising substrate for various catalytic transformations, including C-H functionalization and C-F activation. rsc.orgrsc.org
C-H Functionalization: The aromatic ring possesses three C-H bonds that are potential sites for direct functionalization. Transition metals like palladium, rhodium, and iridium are known to catalyze the coupling of C-H bonds with a wide range of partners. rsc.org For this substrate, C-H activation would likely occur preferentially at the C4 position due to a combination of steric accessibility and electronic factors influenced by the fluorine and methoxymethyl substituents.
Cross-Coupling Reactions: While the parent molecule is not directly suited for standard cross-coupling, derivatization to include a halide or triflate at one of the ring positions would open up possibilities for well-established reactions like Suzuki, Stille, or Negishi couplings to form new carbon-carbon bonds. researchgate.net
C-F Bond Activation/Functionalization: A more advanced strategy involves the activation of the strong C-F bond. rsc.org This remains a challenging area of research, but progress has been made in using transition-metal catalysts to achieve defluorinative coupling reactions, where a fluorine atom serves as a leaving group. rsc.org
The table below summarizes potential transition-metal-catalyzed reactions applicable to this compound or its derivatives.
| Reaction Type | Catalyst System (Example) | Substrate Requirement | Potential Product |
| C-H Arylation | Pd(OAc)2 / Ligand | This compound | 4-Aryl-1,2-difluoro-3-(methoxymethyl)benzene |
| C-H Alkenylation | [RhCp*Cl2]2 | This compound | 4-Alkenyl-1,2-difluoro-3-(methoxymethyl)benzene |
| Suzuki Coupling | Pd(PPh3)4 / Base | 4-Bromo-1,2-difluoro-3-(methoxymethyl)benzene | 4-Aryl-1,2-difluoro-3-(methoxymethyl)benzene |
| Defluorinative Coupling | Ni or Cu catalyst systems | This compound | Functionalized monofluoroarene derivative |
These catalytic methods represent powerful tools for the structural modification of this compound, enabling the synthesis of more complex molecules for various applications. nih.gov
Computational and Spectroscopic Characterization of 1,2 Difluoro 3 Methoxymethyl Benzene: Insights into Structure and Electronic Properties
Quantum Chemical Calculations of Molecular Structure and Conformation
Quantum chemical calculations are pivotal in understanding the three-dimensional arrangement of atoms in a molecule and the energies associated with its different spatial orientations.
Density Functional Theory (DFT) Studies on Ground State Geometries
Density Functional Theory (DFT) is a robust computational method used to predict the most stable, or ground state, geometry of a molecule. For 1,2-Difluoro-3-(methoxymethyl)benzene, DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-311++G(d,p), would be performed to optimize the molecular structure. These calculations would yield precise bond lengths, bond angles, and dihedral angles. It is anticipated that the benzene (B151609) ring would exhibit a slight distortion from perfect planarity due to the steric and electronic effects of the three adjacent substituents. The fluorine atoms, being highly electronegative, and the methoxymethyl group would influence the electron distribution within the benzene ring.
Table 1: Predicted Geometrical Parameters from DFT Calculations
| Parameter | Predicted Value Range |
|---|---|
| C-C (ring) bond lengths | 1.38 - 1.40 Å |
| C-F bond lengths | ~1.35 Å |
| C-C (side chain) bond length | ~1.51 Å |
| C-O bond lengths | ~1.42 Å |
| C-H bond lengths | 1.08 - 1.10 Å |
| C-C-C (ring) bond angles | 118° - 122° |
| F-C-C bond angles | ~119° |
| C-C-O bond angle | ~109° |
Note: These are hypothetical values based on typical DFT results for similar molecules and await specific calculations for this compound.
Conformational Analysis and Energy Landscapes
The presence of the flexible methoxymethyl group necessitates a thorough conformational analysis. The rotation around the C(ring)-CH2 and CH2-O bonds would lead to different conformers with varying energies. A potential energy surface scan, performed by systematically rotating these bonds and calculating the energy at each step, would reveal the most stable conformers (energy minima) and the transition states (energy maxima) connecting them. The global minimum would correspond to the most populated conformation at equilibrium. It is expected that the orientation of the methoxymethyl group relative to the fluorine atoms will be a key determinant of conformational preference, governed by a balance of steric hindrance and potential intramolecular interactions like weak hydrogen bonds.
Vibrational and Electronic Spectroscopy
Spectroscopic methods provide experimental data that, when correlated with theoretical calculations, offer a detailed picture of a molecule's vibrational modes and electronic transitions.
Theoretical Vibrational Spectroscopy (FT-IR, FT-Raman) and Correlation with Experimental Data
Theoretical vibrational frequencies can be calculated from the optimized geometry using DFT. These calculations provide a predicted Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectrum. The calculated frequencies are typically scaled to better match experimental data. The analysis would involve assigning specific vibrational modes to the calculated frequencies, such as C-H stretching, C-F stretching, C-O stretching, and various bending and deformation modes of the benzene ring and the methoxymethyl group. A comparison with experimentally recorded spectra would be crucial for validating the computational model.
Table 2: Predicted Vibrational Frequencies and Assignments
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|
| Aromatic C-H stretching | 3000 - 3100 |
| Aliphatic C-H stretching | 2850 - 2960 |
| C=C aromatic stretching | 1450 - 1600 |
| C-F stretching | 1100 - 1300 |
| C-O stretching | 1000 - 1250 |
| C-H in-plane bending | 1000 - 1300 |
| C-H out-of-plane bending | 750 - 900 |
Note: These are characteristic ranges and specific assignments require detailed computational analysis.
Electronic Excitation Spectra and Photophysical Properties
To understand the electronic behavior, Time-Dependent DFT (TD-DFT) calculations would be employed to predict the electronic absorption spectrum (UV-Vis). This would reveal the energies of the lowest electronic transitions, typically π-π* transitions within the benzene ring. The calculations would also provide information on the oscillator strengths of these transitions, which relate to the intensity of the absorption bands. Analysis of the molecular orbitals involved, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), would offer insights into the nature of these electronic transitions and the molecule's reactivity.
Nuclear Magnetic Resonance (NMR) Studies for Structural Elucidation and Electronic Effects
NMR spectroscopy is a powerful tool for determining the structure of organic molecules. Theoretical NMR chemical shifts (¹H, ¹³C, ¹⁹F) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method and compared with experimental spectra. The predicted chemical shifts and coupling constants would be highly sensitive to the electronic environment of each nucleus. The fluorine atoms would induce significant shifts in the adjacent carbon and proton signals. Furthermore, ¹⁹F NMR would provide direct information about the fluorine environments, and through-space or through-bond couplings could offer further structural insights. The electronic effects of the substituents, both inductive and resonance, would be clearly reflected in the NMR data. For instance, the electron-withdrawing nature of the fluorine atoms would deshield nearby nuclei, leading to downfield shifts in their NMR signals.
Table 3: Predicted NMR Chemical Shift Ranges
| Nucleus | Predicted Chemical Shift (ppm) |
|---|---|
| ¹H (aromatic) | 6.8 - 7.5 |
| ¹H (CH₂) | ~4.5 |
| ¹H (CH₃) | ~3.4 |
| ¹³C (aromatic, C-F) | 150 - 165 (with C-F coupling) |
| ¹³C (aromatic, C-C) | 115 - 135 |
| ¹³C (CH₂) | ~70 |
| ¹³C (CH₃) | ~58 |
| ¹⁹F | -110 to -140 |
Note: These are estimated ranges based on related structures and require specific calculations and experimental verification.
Advanced ¹⁹F NMR Spectroscopy for Characterizing Fluorine Environment and Electronic Perturbations
¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally sensitive technique for probing the local electronic environment of fluorine atoms within a molecule. For this compound, the two fluorine atoms are chemically non-equivalent due to the unsymmetrical substitution pattern created by the methoxymethyl group at the C3 position. This non-equivalence would result in two distinct signals in the ¹⁹F NMR spectrum.
The chemical shifts of these fluorine nuclei are influenced by the electronic effects of the adjacent methoxymethyl group. As a baseline, the ¹⁹F NMR chemical shift for the parent compound, 1,2-difluorobenzene (B135520), is recorded at approximately -138.8 ppm relative to a standard. The introduction of the methoxymethyl group at the C3 position would cause a downfield or upfield shift for F1 and F2, depending on the net electron-donating or withdrawing nature of the substituent's inductive and resonance effects.
Furthermore, significant spin-spin coupling would be observed. A key feature would be the ortho ³JF-F coupling between the two fluorine atoms. Additionally, couplings to the aromatic protons, specifically ³JF-H (ortho), ⁴JF-H (meta), and ⁵JF-H (para), would provide crucial information for assigning the signals and confirming the substitution pattern. The precise values of these coupling constants are indicative of the bond dihedral angles and the electronic pathways of interaction.
Other NMR Techniques (¹H, ¹³C) for Comprehensive Structural Analysis
A complete structural elucidation of this compound relies on the complementary data from ¹H and ¹³C NMR spectroscopy.
¹H NMR Spectroscopy: The proton spectrum would exhibit distinct signals corresponding to the different types of protons in the molecule:
Aromatic Protons: The three protons on the benzene ring would appear as a complex multiplet system due to H-H and H-F spin-spin coupling.
Methoxymethyl Protons: The spectrum would show two characteristic singlets (or finely split multiplets due to long-range coupling) in the aliphatic region: one for the benzylic methylene (B1212753) protons (-CH₂O-) and another for the methoxy (B1213986) methyl protons (-OCH₃). The integration of these signals would confirm the proton count in each environment.
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is particularly informative due to carbon-fluorine coupling (JCF), which provides unambiguous evidence for the points of fluorine attachment.
Aromatic Carbons: Eight distinct signals are expected for the eight carbon atoms. The two carbons directly bonded to fluorine (C1 and C2) would appear as large doublets due to the one-bond ¹JCF coupling, which is typically in the range of 240-260 Hz.
Substituent Effects: The carbons ortho, meta, and para to the fluorine atoms will also exhibit smaller couplings (²JCF, ³JCF, ⁴JCF), aiding in the complete assignment of the aromatic region. The presence of spectral data for analogs like 1-Fluoro-3-(methoxymethyl)benzene supports the expected patterns of chemical shifts and couplings. nih.gov
Aliphatic Carbons: Two signals in the aliphatic region would correspond to the methylene (-CH₂O-) and methyl (-OCH₃) carbons of the methoxymethyl substituent.
A summary of the expected NMR characteristics is presented below.
| Technique | Feature | Expected Observation for this compound |
| ¹⁹F NMR | Number of Signals | 2 distinct signals for F1 and F2 |
| Coupling | ³JF-F coupling; ³JF-H, ⁴JF-H, and ⁵JF-H couplings | |
| ¹H NMR | Aromatic Region | Complex multiplets for 3 aromatic protons |
| Aliphatic Region | 2 singlets for -CH₂O- and -OCH₃ protons | |
| ¹³C NMR | Aromatic C-F | 2 large doublets (¹JCF ≈ 240-260 Hz) for C1 and C2 |
| Other Aromatic C | 4 signals with smaller JCF couplings | |
| Aliphatic C | 2 signals for -CH₂O- and -OCH₃ carbons |
Analysis of Electronic Properties and Bonding Characteristics
HOMO-LUMO Analysis and Energy Gap Determination for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a fundamental tool in computational chemistry for understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons.
The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's stability and reactivity. wikipedia.org A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and polarizable. youtube.com These properties are typically determined using computational methods like Density Functional Theory (DFT). isroset.orgschrodinger.com
For this compound, the introduction of substituents onto the parent benzene ring significantly modulates the FMO energies. researchgate.net
Methoxymethyl Group: The -CH₂OCH₃ group's effect is more nuanced but would also perturb the energy levels relative to 1,2-difluorobenzene.
Computational studies on the related isomer, 2,4-Difluoro-1-Methoxybenzene, have demonstrated the utility of DFT calculations in determining the HOMO-LUMO gap and revealing that charge transfer occurs within the molecule. isroset.org A similar analysis for this compound would precisely quantify its electronic stability and predict sites susceptible to nucleophilic or electrophilic attack.
Natural Bond Orbital (NBO) Analysis for Understanding Intramolecular Interactions and Hybridization
Natural Bond Orbital (NBO) analysis is a computational method that translates complex wavefunctions into a simple, intuitive Lewis structure representation of localized bonds, lone pairs, and antibonding orbitals. uni-muenchen.de This approach provides quantitative insight into bonding, hybridization, and intramolecular charge-transfer interactions. taylorandfrancis.com
A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are evaluated using second-order perturbation theory. nih.gov The stabilization energy, E(2), quantifies the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. nih.gov
For this compound, NBO analysis would reveal several key features:
Polarization: The C-F bonds would be highly polarized towards the fluorine atoms, resulting in significant positive natural charges on the C1 and C2 carbons and negative charges on the fluorine atoms.
Hybridization: The analysis would detail the spx hybridization of the carbon atoms in the aromatic ring and the substituent, providing insight into the geometry and bonding character.
Determination of Hammett Constants for Substituent Electronic Effects
The Hammett equation is a powerful tool in physical organic chemistry that quantifies the electronic influence of substituents on the reactivity of aromatic compounds. wikipedia.orgresearchgate.net The Hammett constant, sigma (σ), represents the cumulative inductive and resonance effects of a substituent.
Fluorine Substituents: Fluorine is a strongly electron-withdrawing group, primarily through its powerful inductive effect (σI). Its resonance effect (σR) is donating, but it is significantly outweighed by induction. The standard Hammett constant for a para-fluoro substituent (σp) is +0.06, while for a meta-substituent (σm) it is +0.34, highlighting the dominance of the inductive effect.
Methoxymethyl Substituent (-CH₂OCH₃): This group is positioned meta to the conceptual reaction center if we consider the C5 or C6 position. At the meta position, electronic effects are dominated by induction. The oxygen atom is electronegative, but its effect is insulated from the ring by a methylene (-CH₂) spacer. Consequently, the -CH₂OCH₃ group is expected to be a very weak electron-withdrawing or near-neutral substituent.
The collective effect of two adjacent, strongly inductive fluorine atoms would dominate the electronic landscape of the ring, making it significantly electron-deficient compared to benzene.
| Substituent | Position | Primary Electronic Effect | Expected Hammett Constant (σ) Contribution |
| Fluorine | 1, 2 | Strong Inductive Withdrawal (-I) | Positive (e.g., σm = +0.34) |
| Methoxymethyl | 3 | Weak Inductive Withdrawal (-I) | Slightly positive or near zero |
Advanced Applications in Chemical Synthesis and Materials Science
Utilization as a Building Block in Complex Molecular Architectures
The specific arrangement of substituents on the 1,2-Difluoro-3-(methoxymethyl)benzene ring provides a powerful tool for chemists to construct intricate molecular frameworks. The fluorine atoms modulate the electronic nature of the aromatic ring, while the methoxymethyl group serves as a versatile synthetic handle for further elaboration.
Precursor for the Synthesis of Diverse Fluorinated Aromatic Scaffolds
The development of methodologies for introducing fluorinated fragments into organic molecules is a significant area of research due to the unique properties these groups impart. nbuv.gov.ua The 1,2-difluoro substitution pattern on the benzene (B151609) ring activates it for various transformations, allowing it to serve as a foundational scaffold. The methoxymethyl group can be readily converted into other functionalities, such as a hydroxymethyl or a formyl group, which can then participate in a wide array of subsequent reactions.
Research has shown that the synthesis of aromatic compounds containing a difluoro(methoxy)methyl fragment can be achieved through methods like the fluorodesulfurization of thionoesters. researchgate.net While this describes the formation of a related functionality, the principle underscores the accessibility of such fluorinated building blocks. The electronic properties of the difluoro(methoxy)methyl group have been studied, revealing it to be a moderate electron acceptor through both inductive and resonance effects. researchgate.net This understanding of electronic modulation is crucial for designing new molecules. nbuv.gov.uanuph.edu.ua The this compound scaffold can be utilized in cross-coupling reactions, nucleophilic aromatic substitutions, and electrophilic aromatic substitutions (at positions activated by the existing substituents) to generate a library of complex fluorinated aromatic compounds.
Table 1: Potential Transformations of this compound
| Starting Material | Reagents | Product Functionality | Potential Application |
|---|---|---|---|
| This compound | BBr₃ | 1,2-Difluoro-3-(hydroxymethyl)benzene | Intermediate for esterification, etherification |
| This compound | PCC, CH₂Cl₂ | 2,3-Difluorobenzaldehyde | Aldehyde for condensation, Grignard reactions |
| This compound | Organoboron compounds, Pd catalyst | Biaryl compounds | Organic electronics, ligands |
Incorporation into Bridge-Substituted Bicycloalkane Systems (e.g., Bicyclo[1.1.1]pentanes and Cubanes) for Conformational Control
A modern strategy in medicinal chemistry to "escape from flatland" involves replacing planar aromatic rings with three-dimensional saturated bioisosteres. chemrxiv.org Bicyclo[1.1.1]pentanes (BCPs) have emerged as highly successful mimics of para-substituted benzene rings. More recently, attention has turned to developing bioisosteres for ortho- and meta-substituted benzenes, a significantly greater synthetic challenge. nih.gov
The synthesis of bridge-substituted BCPs is an area of active research. d-nb.info A practical synthetic approach to difluoro-substituted BCPs has been developed, involving the addition of difluorocarbene to bicyclo[1.1.0]butanes. nih.govchemrxiv.org These difluoro-BCPs are considered a new generation of saturated bioisosteres. chemrxiv.orgresearchgate.net The presence of fluorine atoms can be used to fine-tune physicochemical properties like solubility and lipophilicity. chemrxiv.org
While direct incorporation of the this compound moiety is complex, its structural elements are highly relevant. Synthetic routes to bridge-substituted propellanes, the precursors to BCPs, have been reported to feature methoxymethyl-protected hydroxymethyl groups. nih.gov This demonstrates that the methoxymethyl group is a viable synthetic handle in the construction of these strained ring systems. Therefore, derivatives of this compound could serve as key starting materials for creating novel, conformationally restricted BCPs that mimic ortho-substituted phenyl rings, with the fluorine atoms providing an additional layer of property modulation.
Design and Synthesis of Fluorinated Materials with Tailored Properties
The unique properties conferred by fluorine, such as high thermal stability, chemical resistance, and specific electronic characteristics, make fluorinated compounds highly desirable for advanced materials. nih.gov
Incorporation into Functional Polymers and Organic Electronics (excluding specific end-use drug applications)
Fluoropolymers are a unique class of materials with a wide range of applications stemming from their exceptional properties. nih.gov The synthesis of fluorinated polymers can be achieved through the polymerization of fluorinated monomers. researchgate.net20.210.105rsc.org The this compound scaffold can be envisioned as a monomer precursor for creating novel functional polymers. For instance, conversion of the methoxymethyl group to a vinyl or styrenyl group would yield a monomer suitable for polymerization.
The resulting polymers would feature 1,2-difluorophenyl pendant groups. The high electronegativity of fluorine would influence the polymer's electronic properties, potentially leading to materials with low surface energy, high thermal stability, and specific dielectric properties. Such materials are of interest in the field of organic electronics, for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and as specialized coatings. The synthesis of polyimides from fluorinated diamine monomers is a well-established route to high-performance polymers, and analogous strategies could be employed using derivatives of this compound. researchgate.net
Exploration in Electrochemical Systems Beyond Simple Solvent Use
The application of organofluorine compounds in electrochemical systems is a growing field of interest. Beyond their use as components of electrolyte solutions in batteries, fluorinated molecules can participate directly in electrochemical reactions. The electron-withdrawing nature of fluorine atoms can significantly alter the redox potentials of a molecule.
Recent research has demonstrated the synthesis of difluoromethyl- and aryldifluoromethyl-substituted polycyclic imidazoles through visible-light-promoted radical cyclization. beilstein-journals.org This highlights how fluorinated aromatic moieties can be key components in complex redox-mediated transformations. The electronic properties of the difluoro(methoxy)methyl group suggest that it can be a tool for the targeted modulation of the electronic characteristics of aromatic compounds, opening opportunities for its application in materials science. nbuv.gov.uanuph.edu.ua Derivatives of this compound could be explored as redox-active materials, electrocatalysts, or as components in sensors where the fluorine atoms help to tune the operating potential and stability of the system.
Development of Novel Synthetic Reagents and Catalysts Derived from this compound
The unique substitution pattern of this compound also makes it an attractive platform for the development of new synthetic tools. The methoxymethyl group can act as a handle to attach a catalytically active species or a reactive functional group, while the difluorinated aromatic ring can provide steric bulk, electronic modulation, and enhanced stability.
For example, the methoxymethyl group could be converted to a phosphine, an N-heterocyclic carbene precursor, or other ligand structures. The resulting ligands would have a unique electronic profile due to the adjacent fluorine atoms, which could lead to novel reactivity and selectivity in transition metal catalysis. The development of fluorinated pyrimidinones (B12756618) from cyanodifluoromethyl-substituted amines demonstrates how fluorinated building blocks can be used to construct novel heterocyclic reagents.
Furthermore, the aromatic ring itself could be part of a new class of reagents. For instance, conversion of the methoxymethyl group to a leaving group could enable the use of the 1,2-difluorophenyl moiety in arylation reactions under specific conditions. While this area is still largely exploratory, the inherent chemical features of this compound provide a fertile ground for the design and synthesis of next-generation reagents and catalysts.
Table 2: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Bicyclo[1.1.1]pentane |
| Cubane |
| 1,2-Difluoro-3-(hydroxymethyl)benzene |
| 2,3-Difluorobenzaldehyde |
| Bicyclo[1.1.0]butane |
| Difluorocarbene |
| Thionoester |
| Fluorinated pyrimidinone |
Future Research Directions and Perspectives
Exploration of Unconventional Reaction Pathways
Future research into 1,2-Difluoro-3-(methoxymethyl)benzene is likely to venture beyond traditional synthetic transformations. The exploration of unconventional reaction pathways could unveil novel reactivity and lead to the synthesis of complex molecular architectures that are currently inaccessible.
One area of interest lies in the reactivity of the methoxymethyl ether linkage in the presence of reagents like difluorocarbene. Research has shown that difluorocarbene can interact with the lone pairs on oxygen atoms in ethers, potentially leading to C-O bond cleavage and the formation of difluoromethyl ethers. researchgate.netacs.org Investigating the reaction of this compound with sources of difluorocarbene could reveal new functionalization strategies.
Another avenue for exploration is the application of novel cyclization and ring-expansion strategies. For instance, the synthesis of 1,3-difluorobenzenes has been achieved through the reaction of 1,2-disubstituted cyclobutenes with difluorocarbene. jmu.edujmu.edu While the substitution pattern differs, this highlights the potential for developing unique synthetic routes to access complex fluorinated aromatics from unconventional starting materials. Future studies could investigate analogous pathways that might be adapted for the ortho-difluoro substitution pattern of the target compound.
Development of Green Chemistry Approaches for its Synthesis and Derivatization
The growing emphasis on sustainable chemical manufacturing necessitates the development of environmentally benign synthetic methods. Future research on this compound will undoubtedly focus on green chemistry approaches to minimize waste and avoid hazardous reagents.
Traditional fluorination methods often rely on harsh reagents like hydrogen fluoride (B91410) (HF). dovepress.com A key research direction will be the adoption of milder and safer fluorinating agents. For example, solid-state aromatic nucleophilic fluorination using potassium fluoride (KF) in conjunction with a phase-transfer catalyst presents a promising alternative to high-boiling, toxic solvents. rsc.org The development of a mechanochemical synthesis for this compound or its precursors could significantly reduce solvent waste and energy consumption.
Furthermore, the use of aqueous media for fluorination reactions is a rapidly advancing field of green chemistry. rsc.org While fluorination was historically considered incompatible with water, recent studies have demonstrated successful fluorinations in aqueous environments. rsc.org Investigating the feasibility of conducting key synthetic steps for this compound in water could lead to more sustainable and cost-effective production methods. Additionally, the development of processes that generate non-toxic byproducts, such as the use of SHC5® and KF to produce only sodium and potassium salts, represents a significant step forward in green synthetic chemistry. eurekalert.org
Advanced Computational Modeling for Predicting Novel Reactivity and Properties
Computational chemistry is a powerful tool for predicting molecular properties and guiding experimental design. Advanced computational modeling will be instrumental in unlocking the full potential of this compound.
Density Functional Theory (DFT) and other computational methods can be employed to study the structure, bonding, and electronic properties of this molecule. Such studies can provide insights into its reactivity and guide the development of new synthetic transformations. nih.gov For instance, computational analysis can help predict the most likely sites for electrophilic or nucleophilic attack, facilitating the design of selective derivatization strategies.
Moreover, computational modeling can be used to predict the potential biological activity of derivatives of this compound. By simulating the interactions of these molecules with protein targets, researchers can identify promising candidates for drug discovery programs. nih.gov The use of computational studies to elucidate reaction mechanisms, such as those for Diels-Alder reactions involving fluorinated components, can also pave the way for the design of novel synthetic routes. rsc.org The combination of experimental work with computational analysis of factors like HOMO-LUMO energy levels can provide a deeper understanding of the driving forces behind molecular assembly and material performance. rsc.org
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation. pharmtech.comnih.gov The integration of the synthesis of this compound into flow chemistry platforms represents a significant area for future research.
Given that many fluorination reactions involve hazardous reagents, the enhanced safety profile of flow chemistry is particularly appealing. nih.gov The ability to generate and immediately consume reactive intermediates in a continuous flow system minimizes the risks associated with their handling and storage. nih.gov
Furthermore, flow chemistry platforms can be readily integrated with automated systems for reaction optimization and analysis. pharmaron.comacs.org This allows for the rapid screening of reaction conditions, such as temperature, pressure, and reagent stoichiometry, to identify optimal synthetic protocols. The development of a fully automated synthesis of this compound and its derivatives would accelerate the exploration of its chemical space and potential applications. The use of photoredox catalysis within flow systems is another promising avenue, offering environmentally friendly and efficient methods for installing fluorine atoms into drug-like molecules at scale. pharmaron.com
Q & A
Basic Questions
Q. What are the key structural features of 1,2-Difluoro-3-(methoxymethyl)benzene, and how do they influence its reactivity?
- The compound features a benzene ring substituted with two fluorine atoms at the 1,2-positions and a methoxymethyl group at the 3-position. The fluorine atoms act as electron-withdrawing groups, reducing electron density in the aromatic system and directing electrophilic substitutions to specific positions. The methoxymethyl group enhances solubility in polar solvents and may stabilize intermediates through resonance or steric effects .
Q. What spectroscopic methods are recommended for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : Fluorine-19 NMR identifies fluorine substitution patterns, while proton NMR distinguishes methoxymethyl and aromatic protons. Infrared (IR) spectroscopy confirms the presence of functional groups (e.g., C-O stretching in methoxymethyl). Mass spectrometry is used for molecular weight validation .
Q. What are common synthetic routes, and how can yields be optimized?
- Synthesis Steps :
Deprotonation of a benzene precursor using lithium diisopropylamide (LDA) in tetrahydrofuran (THF).
Nucleophilic substitution with methoxymethyl chloride.
- Optimization : Control reaction temperature (typically -78°C to 0°C), use anhydrous solvents, and ensure stoichiometric excess of methoxymethyl chloride. Yields >70% are achievable with rigorous exclusion of moisture .
Advanced Research Questions
Q. How do fluorine substituents influence regioselectivity in electrophilic aromatic substitution (EAS)?
- Fluorine's strong electron-withdrawing effect deactivates the ring, directing EAS to the meta position relative to the fluorine atoms. Computational studies (e.g., DFT) can predict activation barriers, while experimental validation involves nitration or halogenation reactions monitored by NMR .
Q. How should researchers address contradictions in reactivity data compared to non-fluorinated analogs?
- Case Example : Faster reaction rates in fluorinated derivatives versus non-fluorinated analogs may arise from enhanced leaving-group ability or transition-state stabilization. Perform kinetic studies (e.g., variable-temperature NMR) to compare activation parameters. Cross-reference with computational models to resolve discrepancies .
Q. What strategies enable selective functionalization of the methoxymethyl group without disrupting fluorine substituents?
- Methodology :
- Protect the aromatic ring via temporary directing groups during methoxymethyl modification.
- Use mild oxidizing agents (e.g., TEMPO/NaClO) to convert methoxymethyl to carboxylate while preserving fluorine substituents. Validate selectivity via HPLC and 2D NMR .
Q. What are the applications of this compound in synthesizing complex molecular architectures?
- Coupling Reactions : Acts as a fluorinated building block in Suzuki-Miyaura cross-coupling (Pd-catalyzed) to introduce fluorine into biaryl systems. Stepwise Synthesis : Used in multi-step sequences for pharmaceuticals (e.g., kinase inhibitors) where fluorine enhances metabolic stability .
Methodological Considerations
- Data Analysis : Compare experimental results (e.g., reaction yields, regioselectivity) with computational predictions (DFT, molecular dynamics) to validate mechanistic hypotheses .
- Contradiction Resolution : Replicate experiments under controlled conditions (e.g., inert atmosphere, standardized reagents) to isolate variables causing data variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
